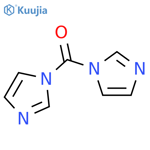

- Discovery of the Quinoxalinone-B(C6F5)3·H2O Combo as a Photocatalyst by Acidochromism Strategy: Aerobic Oxidation of Alcohol, Alkene, and Thiols, Organic Letters, 2023, 25(30), 5613-5618

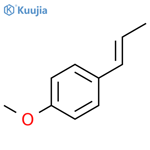

Cas no 123-11-5 (p-Methoxybenzaldehyde)

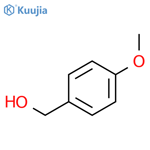

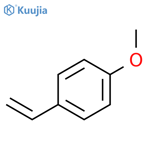

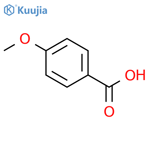

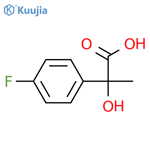

p-Methoxybenzaldehyde structure

Nome do Produto:p-Methoxybenzaldehyde

p-Methoxybenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Methoxybenzaldehyde

- AnisaldehydeMetoxybenzaldehyd

- aubepine

- 4-Methoxybenzylaldehyde

- Anisic Aldehyde

- p-methoxybenzaldehyde

- 4-methoxy-benzaldehyd

- Anisal

- Benzaldehyde,4-methoxy-

- Methyl-p-oxybenzaldehyde

- Obepin

- p-Formylanisole

- p-Methoxybenzafdehyde

- PARA ANISALDEHYDE

- PARA ANISIC ALDEHYDE

- P-ANISIC ALDEHYDE

- FEMA 2670

- AUBE'PINE

- ANISALDEHYDE

- ANISALDEHYDE,4-

- ANISIC ALDEHYDE-P

- 4-ANISALDEHYDE

- p-Anisaldehyde

- p-Anisaldehyde (contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain]

- ANISALDEHYDE, 4-(AS)

- ANISALDEHYDE, 4-(RG)

- 4-Methoxybenzald

- Anisaldehyd

- NSC 5590

- Aubépine

- 对甲氧基苯甲醛

- Benzaldehyde, 4-methoxy-

- Crategine

- para-anisaldehyde

- 4-Methoxy-benzaldehyde

- Formylanisole, p-

- Caswell No. 051E

- FEMA No. 2670

- p-Methoxybenzaldehyde (natural)

- 4-methoxy benzaldehyde

- ZRSNZINYAWTAHE-UHFFFAOYSA-N

- 9PA5V6656V

- EINE

- MLS002152921

- SMR001224521

- MLSMR

- p-Methoxybenzaldehyde

-

- MDL: MFCD00003385

- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

- Chave InChI: ZRSNZINYAWTAHE-UHFFFAOYSA-N

- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]

- BRN: 471382

Propriedades Computadas

- Massa Exacta: 136.05200

- Massa monoisotópica: 136.052429494 g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 2

- Complexidade: 104

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.8

- Superfície polar topológica: 26.3

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Peso Molecular: 136.15

Propriedades Experimentais

- Cor/Forma: Oil

- Densidade: 1.119 g/mL at 25 °C(lit.)

- Ponto de Fusão: −1 °C (lit.)

- Ponto de ebulição: 248 °C(lit.)

- Ponto de Flash: Fahrenheit: 240.8 ° f < br / > Celsius: 116 ° C < br / >

- Índice de Refracção: n20/D 1.573(lit.)

- PH: 7 (2g/l, H2O, 20℃)

- Solubilidade: 2g/l

- Coeficiente de partição da água: Miscible with acetone, alcohol, ether, chloroform and benzene. Immiscible with water.

- PSA: 26.30000

- LogP: 1.50770

- Odor: Hawthorn odor

- Índice de Refracção: Index of refraction = 1.5730 at 20 °C

- FEMA: 2670

- Merck: 663

- Pressão de vapor: 0.03 mmHg

- Solubilidade: It is slightly soluble in water, miscible with ethanol and ether, easily soluble in acetone and chloroform, and soluble in benzene.

- Sensibilidade: Air Sensitive

p-Methoxybenzaldehyde Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:UN 3316 9/PG 2

- WGK Alemanha:1

- Código da categoria de perigo: R22

- Instrução de Segurança: S26-S36-S45-S36/37-S16-S7

- CÓDIGOS DA MARCA F FLUKA:10-23

- RTECS:BZ2625000

-

Identificação dos materiais perigosos:

- Toxicidade:LD50 orally in rats: 1510 mg/kg (Jenner)

- Grupo de Embalagem:I; II; III

- Grupo de Embalagem:I; II; III

- Limite explosivo:1.4-5.3%(V)

- PackingGroup:II

- Condição de armazenamento:−20°C

- Frases de Risco:R22

- Termo de segurança:S26-S36-S45-S36/37-S16-S7

- Classe de Perigo:IRRITANT

- TSCA:Yes

p-Methoxybenzaldehyde Dados aduaneiros

- CÓDIGO SH:29124900

- Dados aduaneiros:

China Customs Code:

2912499000Overview:

2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Appearance of tetraformaldehyde

Summary:

2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

p-Methoxybenzaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 098960-500g |

p-Anisaldehyde |

123-11-5 | 99% | 500g |

$37.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15364-1000g |

4-Methoxybenzaldehyde, 98% |

123-11-5 | 98% | 1000g |

¥1218.00 | 2023-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003195-500ml |

p-Methoxybenzaldehyde |

123-11-5 | 99% | 500ml |

¥175 | 2024-05-26 | |

| Cooke Chemical | A0662412-5ML |

p-Anisaldehyde , StandardforGC |

123-11-5 | ≥99%(GC) | 5ml |

RMB 78.40 | 2025-02-20 | |

| Oakwood | 098960-10g |

p-Anisaldehyde |

123-11-5 | 99% | 10g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-16096-50.0g |

4-methoxybenzaldehyde |

123-11-5 | 95% | 50g |

$50.0 | 2023-05-02 | |

| BAI LING WEI Technology Co., Ltd. | 199896-100G |

p-Anisaldehyde, 99% |

123-11-5 | 99% | 100G |

¥ 284 | 2022-04-26 | |

| Fluorochem | 079445-500g |

4-Methoxybenzaldehyde |

123-11-5 | 99% | 500g |

£50.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W267007-25KG-K |

p-Methoxybenzaldehyde |

123-11-5 | ≥97.5%, FCC, FG | 25KG |

11148.93 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12030-500ml |

4-Methoxybenzaldehyde |

123-11-5 | 98% | 500ml |

¥319.0 | 2022-04-27 |

p-Methoxybenzaldehyde Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1R:Me4-piperidoxyl, R:NaBr, R:NaHCO3, S:H2O, S:CH2Cl2

Referência

- Lessons from an Array: Using an electrode surface to control the selectivity of a solution-phase chemical reaction, Angewandte Chemie, 2022, 61(10), e202116351

Synthetic Routes 3

Synthetic Routes 4

Condições de reacção

1.1R:C5H5N, R:SeO2, 110°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

1.2R:HCl, S:H2O, pH 2

2.1R:Bu4N+ •-OAc, C:2867607-77-8, C:22693-41-0, S:ClCH2CH2Cl, 8 h, 35-40°C

Referência

- Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes, Journal of Organic Chemistry, 2023, 88(10), 6401-6406

Synthetic Routes 5

Condições de reacção

1.1C:2923917-23-9 (nonstoichiometric), S:PhMe, 24 h, 343K, 1 atm

Referência

- Reversible low-temperature redox activity and selective oxidation catalysis derived from the concerted activation of multiple metal species on Cr and Rh-incorporated ceria catalysts, Physical Chemistry Chemical Physics, 2019, 21(37), 20868-20877

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; -10 °C; 20 min, -10 °C

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

1.2 Reagents: Hydroxylamine-O-sulfonic acid ; -10 °C; -10 °C → rt; 2 h, rt

Referência

Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole

,

Organic & Biomolecular Chemistry,

2003,

1(23),

4268-4274

Synthetic Routes 12

Condições de reacção

1.1S:THF, 15 min, rt; 1 h, rt

2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C

2.1R:Et3N, C:Pd2(dba)3, S:DMF, 5 h, 70°C

Referência

- Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides, Synlett, 2023, 34(15), 1809-1813

Synthetic Routes 13

Condições de reacção

1.1R:O2, C:1361312-45-9, C:K2CO3, C:Me4-piperidoxyl, S:DMSO, 6 h, 40°C

Referência

- Copper Pyrithione (CuPT)-Catalyzed Oxidation of Secondary and Primary Benzyl Alcohols with Molecular oxygen or Air Under Mild Conditions, Catalysis Letters, 2023, 153(9), 2665-2673

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1R:t-BuOOH, C:327-97-9 (complex with copper), C:Cu (complex with chlorogenate), 30 min, 45°C

Referência

- Dual role of chlorogenic acid as an influential precursor in synthesizing nano-sized Cu(II) complexes and investigating its catalytic role in the oxidation of alcohols and its antibacterial activity, Journal of Organometallic Chemistry, 2023, 996, 122758

Synthetic Routes 16

Synthetic Routes 17

Condições de reacção

1.1R:O2, C:20344-49-4, C:CdS, S:MeCN, 30 min, 19-21°C; 2 h, 19-21°C

Referência

- Selectively Permeable FeOOH Amorphous Layer Coating CdS for Enhancing Photocatalytic Conversion of Benzyl Alcohol and Selectivity to Benzaldehyde, ChemSusChem, 2023, 16(9), e202202355

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1R:Bromosuccinimide, C:Cu(CF3SO3)2, S:Me2CO, S:H2O, 3 h, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

2.1C:Cu(CF3SO3)2, C:150529-93-4, S:Me2CO, 1 h, rt

2.2R:Bromosuccinimide, 30 min, rt

Referência

- Kinetic Resolution of Electron-Deficient Bromohydrins via Copper(II)-Catalyzed C-C Bond Cleavage, Journal of Organic Chemistry, 2023, 88(16), 12041-12053

Synthetic Routes 21

Condições de reacção

1.1R:O2, C:2952542-28-6, S:MeCN, 12 h, rt → 120°C, 0.8 MPa

Referência

- Additive-free selective oxidation of aromatic alcohols with molecular oxygen catalyzed by a mixed-valence polyoxovanadate-based metal-organic framework, Dalton Transactions, 2023, 52(26), 9121-9130

Synthetic Routes 22

Synthetic Routes 23

Condições de reacção

1.1S:MeCN, 5 h, 28°C, 1 bar; 30 min, 28°C

Referência

- Molten salt synthesis of a highly crystalline graphitic carbon nitride homojunction from a deep eutectic solvent for selective photocatalytic oxidation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(23), 12342-12353

Synthetic Routes 24

Condições de reacção

1.1R:KOH, C:2924718-43-2, S:PhMe, 10 h, 80°C; 80°C → 23°C

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Referência

- A Catecholaldimine-Based NiII-Complex as an Effective Catalyst for the Direct Conversion of Alcohols to trans-Cinnamonitriles and Aldehydes, Journal of Organic Chemistry, 2023, 88(11), 7448-7453

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

Condições de reacção

1.1R:t-BuOOH, C:2927523-66-6, 30 min, rt

Referência

- Quercetin as a precursor for the synthesis of novel nanoscale Cu (II) complex as a catalyst for alcohol oxidation with high antibacterial activity, Bioinorganic Chemistry and Applications, 2021, From Bioinorganic Chemistry and Applications, 8818452

Synthetic Routes 28

Synthetic Routes 29

Condições de reacção

1.1C:2515173-80-3 (deprotected), S:H2O, S:DMSO, 2 h, 90°C

Referência

- Mixtures of Acid- and Base-Functionalized Microparticles for One-Pot Cascade Reaction, Macromolecular Rapid Communications, 2023, 44(12), 2300063

Synthetic Routes 30

Synthetic Routes 31

Condições de reacção

1.1 Reagents: 2,6-Lutidine , Tetrabutylammonium bromide , Tetrabutylammonium perchlorate , Tempo Solvents: Acetonitrile ; 5.5 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referência

Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine

,

ChemSusChem,

2023,

16(19),

p-Methoxybenzaldehyde Raw materials

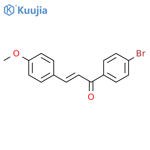

- (2E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- 4-Iodoanisole

- N,N'-Carbonyldiimidazole

- 1H-Pyrazol-3-amine,5-(1,1-dimethylethyl)-N-[(4-methoxyphenyl)methylene]-

- 4-Methoxybenzyl alcohol

- Anethole

- p-Anisic acid

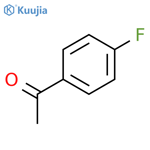

- 4-fluoroacetophenone

- 4-Methylanisole

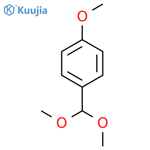

- Anisaldehyde Dimethyl Acetal

- 1-(4-methoxyphenyl)ethan-1-one

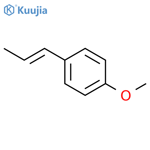

- p-Methoxystyrene

- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene

p-Methoxybenzaldehyde Preparation Products

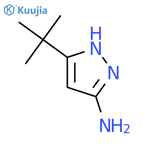

- 3-tert-butyl-1H-pyrazol-5-amine (82560-12-1)

- 2-(4-Methoxy-alpha-hydroxybenzyl)acrylic acid methyl ester (115240-92-1)

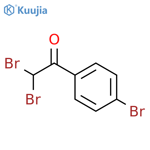

- 2,2-Dibromo-1-(4-bromophenyl)ethan-1-one (13195-79-4)

- 3-Bromo-4-methoxybenzyl Alcohol (38493-59-3)

- 2-(4-fluorophenyl)-2-hydroxypropanoic acid (81170-13-0)

- p-Methoxybenzaldehyde (123-11-5)

p-Methoxybenzaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:123-11-5)p-Anisaldehyde

Número da Ordem:27246882

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Tuesday, 10 June 2025 11:02

Preço ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:123-11-5)p-Anisaldehyde

Número da Ordem:25473454

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:12

Preço ($):discuss personally

p-Methoxybenzaldehyde Literatura Relacionada

-

Mehmet Onur Ar?can,Tu?ba Koldankaya,Serap Mert,Handan ?oban,Sezgi Erdo?an,Olcay Mert Polym. Chem. 2023 14 1141

-

Trichada Ratthachag,Supanat Buntasana,Tirayut Vilaivan,Panuwat Padungros Org. Biomol. Chem. 2021 19 822

-

Chiara Salvitti,Martina Bortolami,Isabella Chiarotto,Anna Troiani,Giulia de Petris New J. Chem. 2021 45 17787

-

Shafeek A. R. Mulla,Mohsinkhan Y. Pathan,Santosh S. Chavan,Suwara P. Gample,Dhiman Sarkar RSC Adv. 2014 4 7666

-

Somnath Khanra,Sabyasachi Ta,Milan Ghosh,Sudeshna Chatterjee,Debasis Das RSC Adv. 2019 9 21302

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos derivados benzóil

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Decalepis hamiltonii

- Produtos Naturais e Extratos Sabores e Aromas Sabor e Fragrância Intermediários

- Produtos Naturais e Extratos Sabores e Aromas óleos essenciais

- Pesticidas Químicos Ingredientes Ativos de Pesticidas Substâncias Padrão

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos Substâncias de Referência

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos Substâncias Padrão

- Solventes e Químicos Orgânicos Compostos Orgânicos aldeído/cetona

- Solventes e Químicos Orgânicos Compostos Orgânicos hidrocarbonetos

- Produtos Naturais e Extratos Sabores e Aromas

- Produtos Farmacêuticos e Bioquímicos Intermediários Farmacêuticos

- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos

123-11-5 (p-Methoxybenzaldehyde) Produtos relacionados

- 591-31-1(3-Methoxybenzaldehyde)

- 118350-17-7(4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde)

- 10031-82-0(4-Ethoxybenzaldehyde)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:123-11-5)p-Anisaldehyde

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:123-11-5)AnisicAldehyde

Pureza:>98%

Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized

Preço ($):Inquérito